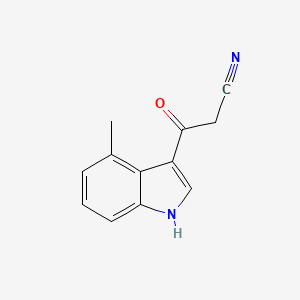

3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Description

Significance of Indole (B1671886) as a Privileged Scaffold in Chemical Research

The indole framework is a fundamental building block in numerous biologically active molecules. nih.govnih.gov Its presence in the essential amino acid tryptophan underscores its importance in biological systems. chemijournal.com This structural motif is found in a multitude of alkaloids, neurotransmitters like serotonin, and a wide array of pharmaceuticals. nih.govnih.gov The diverse pharmacological activities exhibited by indole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, have fueled extensive research into the synthesis and modification of this versatile scaffold. rjptonline.orgrjptonline.org The ability of the indole nucleus to serve as a template for the design of compounds with specific biological activities has solidified its status as a privileged structure in drug discovery. nih.govrsc.org

Overview of the 3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile Core Structure

The compound this compound represents a specific functionalization of the indole core, incorporating key structural features that influence its chemical behavior. A comprehensive understanding of its constituent parts is essential to appreciating its properties and potential reactivity.

The core structure of this compound is built upon three key components:

Indole Nucleus: The foundational bicyclic aromatic heterocycle, providing the characteristic electronic and reactive properties.

4-Methyl Group: A methyl substituent on the benzene (B151609) portion of the indole ring. The position of this group can influence the electronic distribution and steric environment of the molecule.

β-Ketonitrile Moiety: A functional group attached to the 3-position of the indole ring, consisting of a ketone and a nitrile group separated by a methylene (B1212753) bridge. This moiety is known for its diverse reactivity and potential for further chemical transformations.

| Component | Description | Key Features |

|---|---|---|

| Indole Nucleus | A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole (B145914) ring. | Aromatic, electron-rich, reactive at the C3 position. |

| 4-Methyl Group | A methyl substituent at the 4-position of the indole ring. | Electron-donating, can influence regioselectivity of reactions. |

| β-Ketonitrile Moiety | A functional group with the structure -C(O)CH₂CN. | Contains two reactive functional groups (ketone and nitrile), acidic α-protons. |

The history of indole chemistry is deeply rooted in the study of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole. researchgate.net The subsequent elucidation of its structure and its identification in tryptophan in the early 20th century spurred immense interest in this heterocyclic system. chemijournal.com Classical synthetic methods like the Fischer indole synthesis, developed in the late 19th century, remain fundamental in organic chemistry.

β-Ketonitriles are also well-established reactive intermediates in organic synthesis. Their preparation and utility in the construction of various carbo- and heterocyclic systems have been explored for many decades. The presence of both a ketone and a nitrile group provides a rich platform for a variety of chemical transformations.

Research Landscape of 3-Substituted Indole Derivatives

The 3-position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This has led to the development of a vast library of 3-substituted indole derivatives with a wide spectrum of biological activities. chemijournal.comrsc.org

Research in this area is vibrant, with continuous efforts to develop novel synthetic methodologies for the efficient and regioselective functionalization of the indole C3-position. Common strategies include Friedel-Crafts acylation, Vilsmeier-Haack reaction, and Mannich reactions. ijpcbs.comnih.gov The resulting 3-substituted indoles are often used as key intermediates in the synthesis of more complex molecules, including natural products and pharmaceutical agents. rjptonline.orgrjptonline.org The exploration of the pharmacological potential of these derivatives remains an active and promising field of research. chemijournal.com

Detailed Research Findings

For instance, the 1H NMR and 13C NMR data for a similar compound, 3-(4-Methyl-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile, reveal characteristic signals for the indole core, the methyl group, and the β-ketonitrile moiety. rsc.org

| Data Type | Key Signals and Assignments |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.77 (s, 1H, H-2), 7.38 – 7.07 (m, aromatic protons), 4.25 (t, 2H, N-CH₂), 3.87 (s, 2H, COCH₂CN), 2.84 (s, 3H, 4-CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 180.0 (C=O), 137.8, 136.4, 133.8, 125.3, 125.1, 124.3, 123.6, 115.7, 107.8 (indole carbons), 115.4 (CN), 46.9 (N-CH₂), 30.5 (COCH₂CN), 18.9 (4-CH₃) |

| HRMS (ESI) | Calculated for C₂₄H₂₃N₂O⁺ [M+H]⁺ 355.1810, found 355.1809 |

The synthesis of 3-acylindoles, the parent structure of the title compound, is commonly achieved through Friedel-Crafts acylation of the corresponding indole with an appropriate acylating agent in the presence of a Lewis acid. nih.gov For this compound, this would likely involve the reaction of 4-methylindole (B103444) with a cyanoacetic acid derivative. Another potential route is the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, followed by a condensation reaction. ijpcbs.com

The biological activities of 3-substituted indole derivatives are diverse and well-documented. chemijournal.comrjptonline.orgrjptonline.org The introduction of different substituents at the 3-position can lead to compounds with significant analgesic, anti-inflammatory, and antioxidant properties. rjptonline.org While specific biological data for this compound is not extensively reported, the structural motifs present suggest that it could be a candidate for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-3-2-4-10-12(8)9(7-14-10)11(15)5-6-13/h2-4,7,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPQXVCTBYEQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 4 Methyl 1h Indol 3 Yl 3 Oxopropanenitrile and Analogous Systems

Classical and Contemporary Indole (B1671886) Annulation Methods

Indole annulation strategies involve the formation of the bicyclic indole ring system from simpler, non-indolic starting materials. These methods are foundational in heterocyclic chemistry and have been refined over decades to improve yields, functional group tolerance, and reaction conditions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgbyjus.comtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comtestbook.com The mechanism proceeds through several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to break the N-N bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. byjus.com

A wide range of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.comnih.gov The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used. byjus.com

Contemporary advancements have expanded the scope and utility of this reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, supporting its role in the classical mechanism. wikipedia.org This modification enhances the accessibility of diverse starting materials. wikipedia.orgrsc.org The Fischer synthesis is highly applicable for producing a variety of functionalized indoles, including the 4-methylindole (B103444) scaffold required for the title compound. rsc.org

| Method | Key Reagents | Catalyst | Key Features |

| Classical Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | One-pot synthesis possible; versatile for many substituted indoles. byjus.comtestbook.com |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | Expands substrate scope by forming hydrazone intermediate via cross-coupling. wikipedia.org |

The Madelung synthesis, first reported in 1912, is a base-catalyzed thermal intramolecular cyclization of N-acyl-o-toluidines to produce indoles. wikipedia.org The classical conditions are often harsh, requiring a strong base like sodium or potassium alkoxide at very high temperatures (200–400 °C). wikipedia.org This has historically limited its application to substrates that can withstand such conditions.

The reaction is significant as it is one of the few methods that proceeds via a base-catalyzed cyclization. wikipedia.org Modern variations have been developed to overcome the limitations of the original protocol. The Smith-modified Madelung synthesis (or Smith indole synthesis) employs organolithium reagents to deprotonate both the amide nitrogen and the benzylic carbon of 2-alkyl-N-trimethylsilyl anilines, allowing the reaction to proceed under much milder conditions. wikipedia.org This has broadened the applicability to a wider variety of substituted anilines. wikipedia.org

Other related intramolecular cyclizations often leverage transition-metal catalysts. Palladium-catalyzed methods, for example, can facilitate the cyclization of 2-alkynylanilines or imines derived from them to form functionalized indoles, including 3-alkenylindoles that are challenging to obtain through other means. organic-chemistry.orgacs.orgmdpi.com These contemporary approaches provide access to complex indole systems with high efficiency and functional group tolerance. mdpi.comrsc.org

| Synthesis Method | Precursor Type | Conditions | Key Advantages |

| Classical Madelung | N-acyl-o-toluidine | Strong base (e.g., NaOEt), High temp (200-400°C) | Base-catalyzed thermal cyclization. wikipedia.org |

| Smith-Madelung | 2-alkyl-N-trimethylsilyl aniline | Organolithium reagents | Milder conditions, wider substrate scope. wikipedia.org |

| Pd-catalyzed Cyclization | 2-alkynylaniline derivatives | Palladium catalyst (e.g., Pd(OAc)₂) | High efficiency, good for complex indoles. organic-chemistry.orgacs.orgmdpi.com |

The Bischler–Napieralski reaction is a classic method for intramolecular electrophilic aromatic substitution, typically used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides in the presence of a dehydrating acid catalyst like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to induce cyclization. organic-chemistry.org

While its primary application is in isoquinoline (B145761) synthesis, the core principle of intramolecular cyclization onto an aromatic ring is relevant to indole chemistry. wikipedia.org An "interrupted" or "diverted" Bischler–Napieralski reaction can be used to generate spiroindoleninium intermediates from N-acyltryptamines. nih.gov These intermediates can be trapped by nucleophiles to form spirocyclic pyrrolidinoindolines, which are core structures in many alkaloids. nih.gov More recently, a diverted cascade reaction has been shown to yield carbazoles from indole-containing precursors, initiated by the formation of a nitrilium ion that undergoes attack by the indole C-3 position. acs.org These variations demonstrate the versatility of the Bischler–Napieralski reaction in constructing complex heterocyclic systems derived from or related to the indole nucleus.

Direct Functionalization and Derivatization at the Indole 3-Position

An alternative and often more efficient strategy for synthesizing complex indoles involves the direct modification of a readily available indole core, such as 4-methylindole. This approach avoids the need for de novo ring construction and leverages the inherent reactivity of the indole nucleus.

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. The reaction overwhelmingly occurs at the C-3 position of the pyrrole (B145914) ring, which is significantly more nucleophilic than any position on the benzene (B151609) portion. quimicaorganica.orgquora.com

The mechanism for this regioselectivity is well-established. When an electrophile attacks the C-3 position, a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex) is formed. ic.ac.uk In this intermediate, the positive charge is delocalized over the C-2 position and, crucially, onto the nitrogen atom, which can accommodate the charge without disrupting the aromaticity of the fused benzene ring. ic.ac.uk In contrast, attack at the C-2 position leads to an intermediate where stabilization by the nitrogen lone pair forces the positive charge onto the C-3 position, breaking the aromatic sextet of the benzene ring, which is energetically less favorable. ic.ac.uk This inherent electronic preference makes the C-3 position the default site for a wide range of electrophilic reactions, including acylation and alkylation. quimicaorganica.orgresearchgate.net

Acylation at the C-3 position is a direct method for introducing the oxopropanenitrile side chain required for the title compound. A common approach is the Friedel-Crafts acylation. However, traditional methods can be complicated by competing N-acylation. A highly effective method for selective C-3 acylation uses dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), as a Lewis acid. organic-chemistry.org This procedure allows for the reaction of various indoles with a broad range of acyl chlorides in high yields under mild conditions, often without the need for protecting the indole nitrogen. organic-chemistry.org

A particularly relevant synthesis for a compound analogous to the title molecule, 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, involves the direct reaction of 1-methyl-1H-indole with cyanoacetic acid in acetic anhydride (B1165640). iajps.com This reaction provides a straightforward route to install the 3-oxopropanenitrile (B1221605) moiety onto the indole core. Applying this strategy to 4-methylindole would be a direct pathway to synthesizing 3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile.

Alkylation is another fundamental C-3 functionalization strategy. The high nucleophilicity of the C-3 position allows it to react with various electrophiles. frontiersin.org However, challenges can include polyalkylation and competing N-alkylation. nih.govmit.edu Modern catalytic systems have been developed to address these issues. For example, a metal-free approach using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst enables the direct C-3 alkylation of a wide range of indoles with high chemoselectivity, avoiding N-methylation. nih.gov Other methods, such as copper hydride-catalyzed reactions, can provide enantioselective alkylation with ligand-controlled regiodivergence between the N and C-3 positions. mit.edu These advanced strategies provide precise control over the functionalization of the indole core. chemrxiv.org

| Functionalization | Reagent/Catalyst | Key Features |

| C-3 Acylation | Acyl Chloride / Et₂AlCl | High C-3 selectivity; mild conditions; no N-H protection needed. organic-chemistry.org |

| C-3 Acylation | Cyanoacetic acid / Acetic anhydride | Direct route to 3-oxopropanenitrile side chain. iajps.com |

| C-3 Alkylation | Amine-based alkylating agents / B(C₆F₅)₃ | Metal-free; avoids N-alkylation and polyalkylation. nih.gov |

| C-3 Alkylation | N-(Benzoyloxy)indoles / CuH catalyst | Enantioselective; ligand-controlled N- vs C-3 selectivity. mit.edu |

Introduction of Nitrile and Ketone Functionalities at Indole C-3

A primary and efficient method for introducing the 3-oxopropanenitrile moiety onto the indole C-3 position is through direct C-acylation with a cyanoacetic acid equivalent. A widely adopted procedure involves the reaction of the parent indole, in this case, 4-methylindole, with cyanoacetic acid in the presence of a dehydrating agent, typically acetic anhydride. researchgate.netresearchgate.netrsc.org This reaction, known as cyanoacetylation, directly attaches the desired ketone and nitrile functionalities in a single step.

The mechanism involves the activation of cyanoacetic acid by acetic anhydride. The indole nitrogen attacks the activated acylating agent, leading to the formation of the C-3 acylated product, which is thermodynamically favored. This method is highly effective for various substituted indoles and provides good to excellent yields of the 3-cyanoacetyl indole product. researchgate.netrsc.org For instance, the synthesis of the parent 3-cyanoacetylindole from indole and cyanoacetic acid with acetic anhydride proceeds rapidly, with the product crystallizing out of the reaction mixture. researchgate.net

Table 1: Cyanoacetylation of Indoles

| Indole Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Cyanoacetic acid, Acetic Anhydride | 85°C, 10 min | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 91% | researchgate.net |

| Substituted Indoles | Cyanoacetic acid, Acetic Anhydride | 60-70°C, 5 min | 3-Cyanoacetyl indole derivatives | 90-98% | rsc.org |

Multicomponent Reaction (MCR) Approaches for Indole-Based Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation.

Strategic Utilization of Indole in Diverse MCRs for Heterocyclic Synthesis

Indole scaffolds, particularly 3-cyanoacetyl indoles like this compound, are highly valuable building blocks in MCRs for generating a diverse range of heterocyclic systems. researchgate.net Their inherent reactivity allows them to participate in one-pot reactions to form complex fused and substituted heterocycles. For example, 3-cyanoacetyl indoles can react with aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) in a four-component reaction to yield highly substituted pyridine (B92270) derivatives. rsc.org Similarly, they are used in three-component reactions with aldehydes and 5-aminopyrazole or naphthylamine to synthesize (3′-indolyl)pyrazolo[3,4-b]pyridine and (3′-indolyl)benzo[h]quinoline derivatives, respectively. researchgate.net

Role of β-Ketonitrile Precursors in Multicomponent Transformations

The β-ketonitrile functionality in this compound is crucial to its role as a versatile precursor in MCRs. The active methylene (B1212753) group, situated between the ketone and nitrile groups, is readily deprotonated, forming a reactive nucleophile. This nucleophile can participate in various condensation and addition reactions that drive the MCRs forward.

In a typical MCR, the synthesis of a pyridine ring, for instance, involves an initial Knoevenagel condensation between an aldehyde and the active methylene group of the 3-cyanoacetyl indole. rsc.org The resulting intermediate then undergoes a Michael addition with another nucleophile (like an enamine generated in situ), followed by cyclization and aromatization to afford the final heterocyclic product. This reactivity makes β-ketonitrile precursors like 3-cyanoacetyl indoles indispensable for the efficient synthesis of complex, biologically relevant molecules. researchgate.net

Green Chemistry Methodologies in Indole Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. These methodologies are increasingly being applied to the synthesis of indole derivatives to create more environmentally benign and efficient processes.

Microwave-Assisted Synthetic Routes to Indole Derivatives

Microwave irradiation has emerged as a significant tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. In the context of indole chemistry, microwave assistance has been successfully applied to multicomponent reactions involving 3-cyanoacetyl indoles. researchgate.net

For example, the synthesis of (3′-indolyl)pyrazolo[3,4-b]pyridine derivatives via a three-component reaction of 3-cyanoacetyl indoles, aldehydes, and 5-aminopyrazole is significantly accelerated under microwave irradiation. researchgate.net This method offers high yields in a short timeframe, highlighting the efficiency of microwave-assisted organic synthesis (MAOS) in creating complex heterocyclic structures. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of (3′-indolyl)pyrazolo[3,4-b]pyridines (Conventional) | Reflux | Several hours | Moderate | researchgate.net |

| Synthesis of (3′-indolyl)pyrazolo[3,4-b]pyridines (Microwave) | Microwave Irradiation | Minutes | High | researchgate.net |

Solvent-Free and Aqueous Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Syntheses conducted under solvent-free conditions or in water are highly desirable. Solvent-free reactions, often facilitated by microwave irradiation, can lead to high-yield syntheses of indole derivatives. A three-component, solvent-free reaction of 5-aminopyrazole, benzaldehydes, and 3-indolyl-3-oxopropanenitrile has been developed for the preparation of 4-(1H-indol-3-yl)-6-arylpyrazolo[3,4-b]pyridines. researchgate.net

Furthermore, conducting reactions in aqueous media is another green alternative. The synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles has been achieved through a four-component reaction in aqueous micellar conditions, using vitamin B1 as a catalyst. rsc.org These approaches not only reduce environmental impact but also often simplify product isolation and purification.

Catalytic Systems for Sustainable Indole Synthesis (e.g., Metal-Free, Nanocatalysis)

The synthesis of indole derivatives, fundamental scaffolds in medicinal chemistry, is increasingly shifting towards sustainable methodologies that minimize environmental impact. researchgate.net This paradigm shift involves the exploration of metal-free catalytic systems and nanocatalysis, which offer advantages such as reduced toxicity, cost-effectiveness, and enhanced recyclability over traditional transition-metal catalysts. nih.gov

Metal-Free Catalysis:

Metal-free approaches for indole synthesis have gained considerable momentum due to their lower cost and environmental friendliness. nih.gov These methods often rely on the use of readily available and less toxic reagents. For instance, an effective metal-free C–H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant has been developed to produce a diverse range of substituted indoles. acs.org This protocol is operationally simple and avoids the need for expensive transition-metal catalysts. acs.org Another innovative, two-step, metal-free method assembles the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent. rsc.org

Iodine, a low-toxicity element, has also emerged as a powerful catalyst in organic synthesis. acs.org It has been effectively used in the intermolecular sulfuration of indoles, demonstrating its potential as a viable alternative to transition metals. acs.org Furthermore, domino reactions of 2-fluorotoluene (B1218778) and nitriles in the presence of reagents like LiN(SiMe₃)₂ and CsF provide a one-step, transition-metal-free route to novel indole analogs. researchgate.net

Table 1: Examples of Metal-Free Catalytic Systems for Indole Synthesis

| Catalyst/Reagent System | Reactants | Product Type | Key Advantages |

| DDQ (Oxidant) | N-Ts-2-alkenylanilines | Substituted Indoles | Metal-free, operationally simple acs.org |

| Formic Acid / Acid Catalyst | Anilines, Glyoxal, Isocyanides | Indole-2-carboxamides | Sustainable, mild conditions, uses ethanol as solvent rsc.org |

| Molecular Iodine (I₂) | Indoles and Thiosugars | Indole Thioglycosides | Metal-free, low toxicity, high efficiency acs.org |

| LiN(SiMe₃)₂ / CsF | 2-Fluorotoluenes, Nitriles | 2-Arylindoles | Transition-metal-free, one-step synthesis researchgate.net |

Nanocatalysis:

Nanocatalysts are gaining prominence in organic synthesis due to their high surface area, enhanced catalytic activity, low toxicity, and ease of recovery and reuse. researchgate.net Magnetic nanoparticles (MNPs), in particular, have proven valuable in synthesizing indole derivatives. researchgate.net For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been employed as a heterogeneous catalyst for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net This method is advantageous due to the recyclability of the catalyst and the use of green alkylating agents. researchgate.net

The high surface energy of MNPs can lead to aggregation, potentially reducing catalytic efficiency. Surface modification and optimization of magnetic properties are crucial to enhancing their effectiveness and ensuring they align with the principles of green chemistry. researchgate.net Silver nanoparticles supported on silica (B1680970) (AgNO₃·SiO₂) have also been used as a convenient source for sustainable hydrofunctionalization of allenyl-indoles. acs.org

Table 2: Nanocatalytic Systems in Indole Synthesis

| Nanocatalyst | Reaction Type | Key Features |

| Manganese Ferrite (MnFe₂O₄) | C3-Alkylation of Indoles | Heterogeneous, recyclable, solvent-free conditions researchgate.net |

| Magnetic Nanoparticles (General) | Various Indole Syntheses | High surface area, recyclable, lower toxicity researchgate.net |

| AgNO₃·SiO₂ | Hydrofunctionalization | Heterogeneous silver nanoparticle source acs.org |

Specific Synthesis of this compound and Closely Related β-Ketonitrile Indoles

The synthesis of this compound and its analogs, often referred to as 3-cyanoacetyl indoles, is of significant interest as these compounds are versatile precursors for a wide array of complex heterocyclic molecules. researchgate.netrsc.org These β-ketonitrile indoles serve as crucial building blocks in multicomponent reactions to generate diverse and biologically active scaffolds. researchgate.netrsc.org

Condensation Reactions Involving Indole and Cyanoacetate (B8463686) Derivatives

A primary and straightforward method for the synthesis of 3-cyanoacetyl indoles is the direct reaction of an indole with a cyanoacetic acid derivative. researchgate.netrsc.org This approach is efficient and has been refined over the years using different activating agents.

One of the most common methods involves the reaction of the indole (e.g., 4-methyl-1H-indole) with cyanoacetic acid in the presence of an anhydride, such as acetic anhydride or propanoic anhydride. nih.govresearchgate.net The anhydride acts as both a solvent and a dehydrating agent, facilitating the acylation of the electron-rich C3 position of the indole ring.

Key Synthetic Procedures:

Acetic Anhydride: Bergman et al. developed a method reacting indoles with cyanoacetic acid in acetic anhydride at 60–70 °C, achieving high yields (90–98%) in a very short reaction time (5 minutes). nih.gov A similar procedure is reported for the synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile, where 1-methyl-1H-indole, cyanoacetic acid, and acetic anhydride are stirred at room temperature. iajps.com

Propanoic Anhydride: A facial method using propanoic anhydride with indoles and cyanoacetic acid at 65–75 °C has been reported to yield 3-cyanoacetyl indole derivatives in 84–95% yields within 7 minutes. nih.gov

Other Reagents: An alternative procedure involves the reaction of indole with methanesulfonyl chloride and potassium cyanoacetate in acetonitrile (B52724) at room temperature. nih.gov

These condensation reactions provide a direct and high-yielding route to the desired β-ketonitrile indole scaffold.

Table 3: Summary of Condensation Reactions for 3-Cyanoacetyl Indole Synthesis

| Reagents | Conditions | Yield | Reference |

| Indole, Cyanoacetic Acid, Acetic Anhydride | 60–70 °C, 5 min | 90–98% | nih.gov |

| Indole, Cyanoacetic Acid, Propanoic Anhydride | 65–75 °C, 7 min | 84–95% | nih.gov |

| Indole, Methanesulfonyl Chloride, Potassium Cyanoacetate | Acetonitrile, Room Temp, 1 h | 84% | nih.gov |

Synthetic Pathways to 3-Oxopropanenitrile Derivatives from Ketones and Nitriles

While direct acylation of indoles is common, the fundamental structure of β-ketonitriles can also be assembled from simpler ketone and nitrile precursors. These methods are broadly applicable to the synthesis of various 3-oxopropanenitrile derivatives.

A general and widely used method is the condensation of a carboxylic ester with a nitrile that possesses α-hydrogen atoms, in the presence of a strong base. google.com This acylation of a nitrile anion with an ester is a classic strategy for forming the β-ketonitrile linkage. nih.gov

Key Methodologies:

Base-Mediated Condensation: The reaction typically involves deprotonating the α-carbon of a nitrile (like acetonitrile) with a strong base (e.g., sodium amide, potassium tert-butoxide) to form a nitrile-stabilized carbanion. google.comnih.gov This anion then acts as a nucleophile, attacking the carbonyl carbon of an ester. Subsequent workup yields the β-ketonitrile. nih.gov The use of potassium tert-butoxide (KOt-Bu) in ethereal solvents has been shown to be an inexpensive and effective method for this transformation. nih.gov

Microwave-Assisted Synthesis: Microwave conditions can be employed to synthesize β-ketonitriles from esters and nitriles in the presence of potassium tert-butoxide, with reaction times as short as ten minutes.

Dehydration of Amides and Other Routes: Nitriles, as starting materials, can be prepared through various methods, including the dehydration of primary amides using reagents like SOCl₂, POCl₃, or P₂O₅. chemistrysteps.com Another approach involves the reaction of ketones with reagents like tosyl cyanide. Although less direct for constructing the entire β-ketonitrile from a ketone, these methods highlight the versatility of nitrile chemistry. organic-chemistry.org

These synthetic strategies showcase the fundamental chemical transformations used to construct the 3-oxopropanenitrile core structure, which is central to the target compound.

Table 4: General Synthetic Pathways to β-Ketonitriles

| Reactants | Reagents/Conditions | Product Type | Key Features |

| Ester + Nitrile | Potassium tert-butoxide, Ethereal solvent | β-Ketonitrile | Inexpensive base, environmentally friendly nih.gov |

| Ester + Nitrile | Potassium tert-butoxide, Microwave (10 min) | β-Ketonitrile | Rapid synthesis |

| Alkyl Halide + Cyanide Salt | SN2 reaction (e.g., NaCN) | Nitrile | Classic nitrile synthesis chemistrysteps.com |

| Primary Amide | Dehydrating agent (e.g., SOCl₂) | Nitrile | Dehydration route chemistrysteps.com |

Reactivity and Mechanistic Investigations of 3 4 Methyl 1h Indol 3 Yl 3 Oxopropanenitrile

Reactivity Profiling of the Indole (B1671886) Nucleus

The indole ring system is a prominent heterocyclic motif found in numerous biologically active compounds. Its reactivity is characterized by a high electron density, making it susceptible to electrophilic attack. The presence of substituents on the indole nucleus can further modulate its reactivity and regioselectivity.

Electronic Density and Nucleophilicity of the Indole 3-Position

The indole nucleus possesses a high degree of nucleophilicity, with the C3 position being the most common site for synthetic modifications. researchgate.net This enhanced reactivity at the C3 position is attributed to the high electron density at this location. pageplace.de In fact, the C3 position of indole is estimated to be approximately 10^13 times more reactive than benzene (B151609) towards electrophiles. researchgate.net This significant nucleophilicity arises from the delocalization of the nitrogen atom's lone pair of electrons into the π-electron system of the ring, leading to protonation at the C3 position, which is thermodynamically more stable. researchgate.net

Theoretical studies using electron density-based reactivity indices have been employed to understand the activating and deactivating effects of various substituents on the indole ring. acs.org The enamine-like character embedded within the five-membered ring of the indole structure makes the C3 carbon a highly nucleophilic center. quora.com This inherent reactivity has been a cornerstone in the total synthesis of complex natural products. quora.com

Electrophilic Aromatic Substitution: Regioselectivity and Pathway Analysis

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of indoles. nih.govwikipedia.org The regioselectivity of this reaction is highly dependent on the stability of the intermediate carbocation (the arenium ion or σ-complex). For the indole nucleus, electrophilic attack at the C3 position is generally favored because it allows the positive charge in the intermediate to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com This results in a more stable intermediate compared to attack at other positions. stackexchange.com

While C3 substitution is predominant, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. In some cases, particularly with 4-substituted indoles, electrophilic attack can also occur at the C5 position. beilstein-journals.org However, in many SEAr-based intramolecular cyclization and annulation reactions of 3,5-unsubstituted, 4-substituted indoles, the formation of a new bond occurs exclusively at the C3 position. beilstein-journals.org

Influence of the 4-Methyl Substituent on Indole Reactivity

The presence of a methyl group at the 4-position of the indole nucleus influences its reactivity in electrophilic substitution reactions. The methyl group is generally considered an electron-donating group, which should, in principle, increase the electron density of the indole ring and enhance its reactivity towards electrophiles. However, the position of the substituent plays a crucial role in directing the incoming electrophile.

In the case of 4-substituted indoles, there are two potential sites for electrophilic attack: the C3 and C5 positions. beilstein-journals.org While the C3 position remains highly reactive due to the inherent electronic properties of the indole ring, the 4-methyl group can also influence the reactivity at the C5 position. Studies on the C3-alkylation of 4-methylindole (B103444) have been reported, indicating that functionalization at the C3 position is a viable pathway. nih.gov However, the presence of a substituent at the C4 position can sometimes lead to a mixture of products or require specific catalysts to achieve high regioselectivity. nih.gov For instance, in certain C-H functionalization reactions, a 4-methyl substituted indole gave the C3-functionalized product in a slightly diminished yield, potentially due to steric hindrance. nih.gov In other instances, 4-substituted indoles have shown resilience towards the formation of bis-addition side products during C3-alkylation reactions. chemrxiv.org

Chemical Transformations of the β-Ketonitrile Moiety

β-Ketonitriles are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: a ketone and a nitrile. thieme-connect.comnih.gov This dual functionality allows for a wide range of chemical transformations, making them valuable building blocks for the synthesis of various acyclic, carbocyclic, and heterocyclic compounds. rsc.org The compound 3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile is a member of this class and its reactivity is dictated by the electrophilic nature of the carbonyl carbon and the susceptibility of the nitrile group to nucleophilic attack.

Electrophilic Nature of the Ketone Carbonyl Group

The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. libretexts.org This polarization results in a partial positive charge on the carbonyl carbon, rendering it electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org The reactivity of the carbonyl carbon in a β-ketonitrile is a key feature in its chemical transformations.

The electrophilicity of the carbonyl carbon facilitates nucleophilic addition reactions, which are a cornerstone of carbonyl chemistry. libretexts.orgle.ac.uk In these reactions, a nucleophile attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The stability and subsequent fate of this intermediate depend on the reaction conditions and the nature of the nucleophile.

Nucleophilic Additions to the Nitrile Functionality

The nitrile group (C≡N) is also a site of reactivity in β-ketonitriles, undergoing nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic due to the strong dipole moment of the carbon-nitrogen triple bond. pearson.com Nucleophiles can attack this carbon, leading to the formation of an imine anion intermediate. libretexts.org

Acidity and Synthetic Utility of the Methylene (B1212753) Group Adjacent to Ketone and Nitrile

The methylene group (-CH2-) in this compound, positioned between a carbonyl (ketone) and a nitrile group, is characterized by significant acidity. This heightened acidity arises from the powerful electron-withdrawing nature of both adjacent functional groups, which stabilize the resulting carbanion through resonance. The negative charge of the conjugate base is delocalized over the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making the methylene protons readily abstractable by even mild bases.

This "active methylene" characteristic makes the compound a versatile C2-synthon and a key building block in organic synthesis. purkh.com Its synthetic utility is primarily demonstrated through its role as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Common transformations include:

Knoevenagel Condensation: The compound readily reacts with aldehydes and ketones. The initial condensation forms a benzylidene or alkylidene intermediate, which is a crucial step in many multi-component reactions for synthesizing complex heterocyclic systems. researchgate.net

Michael Addition: The carbanion generated from the active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or nitriles in conjugate addition reactions. nih.gov

Alkylation and Acylation: The nucleophilic carbon can be alkylated or acylated to introduce further complexity at this position.

Cyclocondensation Reactions: It serves as a precursor for a wide array of heterocyclic compounds. The active methylene group often participates in cyclization reactions with various electrophiles to form five-, six-, and seven-membered ring systems. purkh.comjournaljmsrr.com

The reactivity of the active methylene group is fundamental to its role in the construction of diverse molecular architectures, particularly in the synthesis of functionalized and pharmacologically relevant substances. purkh.com

| Reaction Type | Reactant | Key Intermediate/Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes | Benzylidene/Alkylidene derivatives | Precursor for cascade reactions and synthesis of pyran and pyridine (B92270) derivatives. nih.gov |

| Michael Addition | α,β-Unsaturated Ketones (Chalcones) | δ-Diketone Adducts | Intermediate for the synthesis of polyfunctionalized molecules. nih.gov |

| Cyclocondensation | Ammonium (B1175870) Acetate (B1210297), Aldehydes | Substituted Pyridines | Direct synthesis of highly substituted indolylpyridines. researchgate.net |

| Cycloaddition | Hydrazonoyl Chlorides | 1,3,4-Thiadiazole derivatives | Formation of five-membered sulfur-containing heterocycles. koreascience.kr |

Intramolecular and Intermolecular Reaction Pathways

The dual functionality of this compound provides access to a rich variety of both intramolecular and intermolecular reaction pathways, making it a valuable precursor for complex heterocyclic scaffolds.

Cyclization Mechanisms Leading to Fused Heterocyclic Systems

The strategic placement of the keto-nitrile functionality attached to the indole core facilitates numerous cyclization reactions to generate fused and appended heterocyclic systems. These reactions often proceed through an initial intermolecular reaction at the active methylene site, followed by an intramolecular cyclization.

A prominent example is the synthesis of indolyl-substituted pyridines. In a typical mechanism, this compound undergoes a Knoevenagel condensation with an aromatic aldehyde. The resulting intermediate can then react with another active methylene compound, such as malononitrile (B47326) or a second molecule of the starting indole, in the presence of a nitrogen source like ammonium acetate. The reaction sequence involves Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the stable aromatic pyridine ring. researchgate.net This approach allows for the one-pot synthesis of diversely functionalized 2-(1H-indol-3-yl)pyridine and 4-aryl-2,6-di(3′-indolyl)pyridine derivatives. researchgate.net

Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives. The enaminonitrile derivative of the parent compound, formed by reaction with dimethylformamide dimethylacetal, reacts with hydrazine hydrate to yield a pyrazole-4-carbonitrile, demonstrating a cyclization pathway to a five-membered heterocyclic system. researchgate.net Coupling the compound with diazonium salts produces hydrazone intermediates, which can undergo intramolecular cyclization to yield fused systems like pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net These mechanisms highlight the compound's role as a versatile platform for generating a wide range of fused heterocyclic structures through controlled cyclization strategies. nih.govencyclopedia.pub

Cascade and Domino Reactions Incorporating the Compound

Cascade and domino reactions offer an efficient strategy for constructing complex molecules in a single synthetic operation by combining multiple bond-forming events without isolating intermediates. arkat-usa.org this compound is an excellent substrate for such processes due to its multiple reactive sites.

Multi-component reactions (MCRs) are a key class of domino reactions utilizing this compound. For instance, the synthesis of polysubstituted (3′-indolyl)pyrazolo[3,4-b]pyridines can be achieved in a one-pot, three-component reaction between an aldehyde, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and 5-aminopyrazole. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the indole derivative. The resulting electron-deficient alkene then undergoes a Michael addition with the 5-aminopyrazole. The sequence is completed by an intramolecular cyclization of the amino group onto the nitrile, followed by tautomerization to furnish the final fused heterocyclic product. researchgate.net

Another example is the synthesis of 4H-pyran derivatives. A plausible mechanism involves a Knoevenagel condensation between the indole ketonitrile and an aldehyde, which is followed by a Michael addition of a second active methylene compound (e.g., malononitrile). The resulting adduct undergoes a final intramolecular O-cyclization to form the penta-substituted 4H-pyran ring. nih.gov These cascade processes are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials. nih.govbeilstein-journals.orgresearchgate.net

Catalytic Mechanistic Studies Related to the Compound’s Reactivity

Catalysis plays a crucial role in controlling the reactivity of this compound, enabling efficient and selective transformations. Both transition-metal catalysis and organocatalysis have been employed to modulate its reaction pathways.

Elucidation of Transition Metal-Catalyzed Reaction Mechanisms

While reactions involving the active methylene group are common, the indole nucleus itself is amenable to transition metal-catalyzed C-H functionalization. rsc.org Palladium-catalyzed reactions are particularly prominent for constructing C-C bonds. nih.gov For instance, in reactions designed to build fused polycyclic systems, a palladium catalyst can facilitate intramolecular annulation. encyclopedia.pub A typical catalytic cycle for such a transformation, like a Heck reaction, would involve:

Oxidative Addition: The Pd(0) catalyst adds to an aryl halide (e.g., an ortho-iodoaniline derivative tethered to an alkyne), forming a Pd(II) species.

Migratory Insertion: The alkyne inserts into the Aryl-Pd bond.

Reductive Elimination: A new C-C bond is formed, regenerating the Pd(0) catalyst.

Although direct C-H activation of the indole ring in this compound is less commonly reported than its methylene group reactivity, related indole derivatives readily participate in such transformations. rsc.orgrsc.org These reactions provide a powerful tool for modifying the core indole structure, complementing the chemistry of its side chain.

Organocatalytic Activation and Mechanistic Insights

Organocatalysis offers a metal-free approach to activate this compound, particularly for asymmetric synthesis. mdpi.com The active methylene group is an ideal handle for activation by various organocatalysts. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a tertiary amine (e.g., quinine-derived), are highly effective. nih.gov

In a typical asymmetric Michael addition, the mechanism involves dual activation:

The basic amine site of the catalyst deprotonates the active methylene group, forming a chiral ion pair with the resulting enolate.

Simultaneously, the hydrogen-bonding moiety (thiourea or squaramide) activates the Michael acceptor (e.g., an enone or nitroalkene) by coordinating to its electrophilic site.

This dual activation within a chiral scaffold brings the nucleophile and electrophile together in a highly organized, stereochemically defined transition state, leading to the formation of a specific enantiomer of the product. mdpi.com This methodology allows for the construction of chiral centers, including quaternary stereocenters, with high enantioselectivity. mdpi.com The development of such organocatalytic systems has significantly expanded the synthetic utility of β-ketonitriles in asymmetric synthesis.

| Catalysis Type | Catalyst Example | Reaction Type | Mechanism of Activation | Typical Outcome |

|---|---|---|---|---|

| Transition Metal | Palladium(0) complexes | Cross-Coupling / Annulation | Oxidative addition-reductive elimination cycle. researchgate.net | Formation of C-C bonds on the indole core or side chain. nih.gov |

| Organocatalysis | Quinine-derived Squaramide | Asymmetric Michael Addition | Dual activation via H-bonding and Brønsted base catalysis. nih.gov | Enantioselective formation of C-C bonds at the α-carbon. |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Cyclization | Brønsted acid catalysis, activating electrophiles. rsc.org | Synthesis of chiral spiro-fused heterocycles. rsc.org |

| Base Catalysis | K₂CO₃ / n-Bu₄PBr | Friedel-Crafts type Reaction | Phase-transfer catalysis and H-bonding activation. beilstein-journals.orgnih.gov | C3-functionalization of the indole ring with ketones. beilstein-journals.org |

Biocatalytic Transformations and Their Mechanistic Pathways

Comprehensive searches of scientific literature and databases did not yield specific research focused on the biocatalytic transformations of this compound. While the fields of biocatalysis and enzymatic reactions on indole and nitrile-containing compounds are active areas of investigation, specific studies detailing the use of enzymes for the transformation of this particular molecule, or the elucidation of its biocatalytic mechanistic pathways, are not available in the reviewed literature.

General biocatalytic transformations applicable to the functional groups present in this compound, such as the nitrile and ketone moieties, are well-documented for other compounds. For instance, nitrilases and nitrile hydratases are known to catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively. Similarly, various oxidoreductases are employed for the reduction of keto groups to secondary alcohols. However, the application and specific outcomes of these enzymatic systems on this compound have not been reported.

Therefore, a detailed discussion of experimentally verified biocatalytic transformations and their mechanistic pathways for this compound cannot be provided at this time due to a lack of specific research data.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile, both ¹H and ¹³C NMR spectroscopy would provide detailed information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group at the C4 position would present as a singlet in the upfield region, around δ 2.5 ppm. The methylene (B1212753) protons of the propanenitrile chain would likely appear as a singlet, while the NH proton of the indole ring would be observed as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms. The carbonyl carbon of the oxo group is expected to have a characteristic downfield chemical shift in the range of δ 180-190 ppm. The nitrile carbon would also be found in the downfield region, typically around δ 115-120 ppm. The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm), and the methyl carbon would appear at a significantly upfield chemical shift.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. For instance, NOE correlations between the methylene protons and the protons of the indole ring could help define the orientation of the 3-oxopropanenitrile (B1221605) side chain relative to the indole core.

Due to the absence of specific experimental NMR data in the public domain for this compound, a representative data table cannot be generated at this time.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state molecular architecture.

The resulting crystal structure would reveal the planarity of the indole ring system and the geometry of the 3-oxopropanenitrile substituent. Intermolecular interactions, such as hydrogen bonding involving the indole NH group and the carbonyl oxygen or nitrile nitrogen, would also be elucidated, providing a detailed understanding of the crystal packing.

A search of crystallographic databases did not yield a specific crystal structure for this compound. Therefore, a table of crystallographic data cannot be provided.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated and compared to the experimentally determined value, typically with a high degree of accuracy (within a few parts per million).

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would provide valuable structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of the substituent at the C3 position.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp band around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) group would show a strong absorption in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a band around 3300-3400 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching vibrations of the indole ring would be prominent in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore. Typically, indoles exhibit two main absorption bands, one around 270-290 nm and another at shorter wavelengths. The presence of the conjugated carbonyl and nitrile groups may cause a shift in these absorption maxima.

Detailed experimental data for the vibrational and electronic spectra of this compound are not available in the surveyed scientific literature.

Computational and Theoretical Investigations of 3 4 Methyl 1h Indol 3 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemijournal.com A DFT study of 3-(4-methyl-1H-indol-3-yl)-3-oxopropanenitrile would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, key electronic properties are calculated.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For indole (B1671886) derivatives, these calculations help explain the charge transfer interactions within the molecule that contribute to its bioactivity. researchgate.net

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated to quantify the molecule's reactive nature. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity to accept electrons. |

This table is illustrative, providing the definitions and significance of chemical reactivity descriptors derived from DFT calculations.

Furthermore, DFT calculations are used to determine charge distributions, such as Mulliken atomic charges, which reveal the partial charges on each atom. This information helps identify electron-rich and electron-deficient centers within the molecule. irjweb.com

The photophysical properties of indole and its derivatives are complex due to the presence of two close-lying π → π* electronic excited states, termed ¹Lₐ and ¹Lₑ. nih.govnih.gov The interaction between these electronic states and the molecule's vibrational modes, known as vibronic coupling, is crucial for understanding the absorption and fluorescence spectra and the excited-state relaxation dynamics. researchgate.netchemrxiv.orgresearchgate.net

Theoretical studies on indole have shown that vibronic coupling between the ¹Lₐ and ¹Lₑ states significantly influences the molecule's photophysics. nih.govru.nl This interaction can lead to non-radiative decay pathways, affecting the fluorescence quantum yield. The dynamics of these excited states are often modeled using time-dependent DFT (TD-DFT) and other high-level ab initio methods. chemrxiv.org These calculations can simulate the electronic absorption spectrum, including vibrational fine structure, and map the potential energy surfaces of the excited states. uniroma1.itacs.org For this compound, such an analysis would reveal how the methyl, carbonyl, and nitrile substituents modify the energies and coupling of the parent indole's ¹Lₐ and ¹Lₑ states, thereby influencing its UV-Vis absorption and fluorescence properties.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is mapped onto the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting the reactive behavior of a molecule. nih.gov

The different colors on the MEP surface identify regions of varying electrostatic potential:

Red: Regions of most negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue: Regions of most positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show regions of high negative potential (red) around the carbonyl oxygen and the nitrile nitrogen, indicating these as primary sites for electrophilic interactions and hydrogen bond acceptance. A region of positive potential (blue) would be expected around the indole N-H proton, highlighting its role as a hydrogen bond donor and site for nucleophilic attack. chemijournal.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for studying how a molecule interacts with larger biological systems, such as proteins or nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). derpharmachemica.com This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.net Docking algorithms place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding free energy. jocpr.com The result is typically reported as a binding affinity or docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

Numerous studies have used docking to investigate the interaction of indole derivatives with various protein targets, including kinases, viral proteins, and enzymes. nih.govnih.govnih.gov For this compound, docking studies could be performed against a range of relevant biological targets to predict its potential pharmacological activity. The analysis would identify key interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the protein's active site.

| Hypothetical Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| Pim-1 Kinase | (e.g., 3BGP) | -8.5 to -10.0 | Glu121, Leu120 (H-bond with indole NH) |

| JAK-3 Kinase | (e.g., 3ZC6) | -9.0 to -9.7 | Leu905, Glu903 (H-bond with carbonyl) |

| HIV-1 gp120 | (e.g., 3J70) | -7.5 to -9.0 | Trp112, Thr257 (Hydrophobic & H-bond) |

| CYP3A4 | (e.g., 1TQN) | -8.0 to -9.5 | Ser119, Arg212 (Interaction with indole core) |

This table presents illustrative docking results for this compound against potential protein targets, based on typical binding affinities observed for similar indole derivatives in the literature. nih.govnih.govresearchgate.net

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations model the atomic-level movements of the system, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov

An MD simulation of the this compound-protein complex, derived from a docking study, would involve simulating its behavior for a duration typically ranging from nanoseconds to microseconds. Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is tracked over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site could indicate instability, while low fluctuations suggest a stable interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a durable interaction. mdpi.com

These simulations would confirm the stability of the interactions predicted by docking and provide a more accurate assessment of the compound's potential as a binder to a specific biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. wikipedia.orgjocpr.com For indole derivatives, which are a cornerstone in medicinal chemistry, QSAR is instrumental in designing new therapeutic agents and predicting their efficacy. jocpr.com The fundamental premise is that the structural and physicochemical properties of a molecule, known as descriptors, dictate its interactions with biological targets.

For a molecule like this compound, a QSAR study would involve correlating its calculated molecular descriptors with a measured activity, for instance, its efficacy as an enzyme inhibitor or its insecticidal properties. rsc.org These models help to rationalize the mechanisms of action and guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

The construction of a reliable QSAR model is a systematic process involving several key stages, which has been successfully applied to a wide range of indole-containing compounds. tandfonline.comnih.gov

Model Development:

Data Set Curation: The process begins with the collection of a series of structurally related indole compounds with experimentally determined biological activities. jocpr.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. tandfonline.compharmacophorejournal.com

Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemical parameters. In 2D-QSAR, these descriptors are derived from the 2D representation of the molecule, while 3D-QSAR methods like CoMFA and CoMSIA use descriptors derived from the molecule's 3D conformation and are sensitive to steric and electrostatic fields. wikipedia.orgnih.govnih.gov

Feature Selection and Model Building: From the large pool of calculated descriptors, the most relevant ones are selected using statistical techniques. These selected descriptors are then used to build the mathematical model, often using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). tandfonline.com

Model Validation: Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive capability. wikipedia.org It is not sufficient for a model to simply fit the training data well; it must also be able to accurately predict the activity of new, untested compounds. Validation is performed through both internal and external methods. tandfonline.com

Internal Validation: This is often performed using cross-validation techniques, with the "leave-one-out" (LOO) method being the most common. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set, and the results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity.

External Validation: The most rigorous test of a model's utility is its ability to predict the activities of the compounds in the external test set, which were not used in the model's development. tandfonline.com The predictive ability is assessed using several statistical metrics.

Below is an interactive table summarizing key statistical parameters used for the validation of QSAR models.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. A value closer to 1 indicates a better fit. | > 0.6 |

| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model using cross-validation. | > 0.5 |

| Predictive R² for Test Set | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better model. | As low as possible |

| Mean Absolute Error | MAE | The average of the absolute differences between predicted and observed values. | As low as possible |

This table is based on generally accepted standards in the field of QSAR modeling.

For this compound, developing a QSAR model would require its inclusion in a dataset of analogous compounds with known activities. The model could then reveal which of its structural features—such as the methyl group at the 4-position, the keto-nitrile side chain, or the electronic properties of the indole ring—are most influential for its biological activity.

Theoretical descriptors, calculated using computational quantum chemistry methods like Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. nih.govnih.gov These descriptors can be directly correlated with a molecule's chemical reactivity and, by extension, can inform strategies to improve synthetic efficiency. mdpi.com

Key Theoretical Descriptors and Their Implications for Reactivity:

For a molecule like this compound, these descriptors help predict its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

E-HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons. A higher E-HOMO suggests a greater propensity to react with electrophiles.

E-LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. A lower E-LUMO suggests a greater susceptibility to attack by nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = E-LUMO - E-HOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Chemical Hardness (η): η = (E-LUMO - E-HOMO) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ): χ = - (E-HOMO + E-LUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / 2η. This index quantifies the ability of a molecule to accept electronic charge.

Local Reactivity Descriptors (Fukui Functions and MEP):

Fukui Functions: These functions identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net For this compound, one would expect negative potential around the oxygen and nitrogen atoms of the oxopropanenitrile group, making them sites for electrophilic interaction.

The following table outlines key theoretical descriptors and their correlation with chemical reactivity.

| Descriptor | Symbol | Formula | Interpretation for Reactivity |

| HOMO Energy | EHOMO | - | Higher energy indicates a better electron donor (more reactive with electrophiles). |

| LUMO Energy | ELUMO | - | Lower energy indicates a better electron acceptor (more reactive with nucleophiles). |

| Energy Gap | ΔE | ELUMO - EHOMO | Smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Higher hardness means lower reactivity. mdpi.com |

| Global Softness | S | 1 / η | Reciprocal of hardness. Higher softness means higher reactivity. mdpi.com |

| Electrophilicity Index | ω | χ² / (2η) | Quantifies the electrophilic nature of a molecule. mdpi.com |

Correlation with Synthetic Efficiency:

Understanding theoretical descriptors can significantly enhance synthetic efficiency. By predicting the most reactive sites on a molecule, chemists can design more selective and higher-yielding reactions.

Regioselectivity: MEP maps and Fukui functions can predict the outcome of reactions where multiple isomers could be formed. For the indole scaffold, these tools can confirm the known preference for electrophilic substitution at the C3 position and predict the reactivity of other positions on the 4-methyl substituted ring.

Reaction Feasibility: By comparing the HOMO-LUMO gaps of reactants, it is possible to predict the favorability of a reaction. A smaller energy difference between the HOMO of the nucleophile and the LUMO of the electrophile generally corresponds to a more favorable reaction.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthon in Complex Molecular Architectures

The utility of 3-cyanoacetyl indoles, including the 4-methyl variant, as versatile synthons is well-established. researchgate.net Their bifunctional nature, possessing both an electrophilic carbonyl group and a nucleophilic active methylene (B1212753) group (in its enol form), allows them to participate in a variety of cyclization and condensation reactions. This dual reactivity is the foundation for their role in constructing diverse and complex molecular architectures. rsc.orgresearchgate.net

Construction of Diverse Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Thiophenes)

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, and 3-cyanoacetyl indoles are excellent substrates for these efficient processes. researchgate.net They have been extensively used to generate a wide array of heterocyclic systems. rsc.orgresearchgate.net

Pyridines: The synthesis of highly substituted pyridines is a common application. For instance, one-pot condensation reactions involving a 3-cyanoacetyl indole (B1671886), an aldehyde, another active methylene compound (like a ketone), and ammonium (B1175870) acetate (B1210297) can yield complex pyridine (B92270) derivatives. researchgate.net Kröhnke-type synthesis is another approach where 3-cyanoacetyl indoles are used to construct functionalized indol-3-yl pyridine derivatives. acs.org These reactions often proceed with high yields and allow for significant structural diversity by simply varying the reaction components. researchgate.netnih.gov For example, reactions with aldehydes and heterocyclic ketones like 2-acetylpyridine (B122185) or 2-acetylfuran (B1664036) in the presence of ammonium acetate produce various 4-aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles. researchgate.netacs.org